3-(3-Fluorophenyl)phenol preparation experimental details
3-(3-Fluorophenyl)phenol preparation experimental details
An In-depth Technical Guide to the Preparation of 3-(3-Fluorophenyl)phenol
Introduction
3-(3-Fluorophenyl)phenol is a biaryl compound featuring two interconnected benzene rings, one of which is substituted with a fluorine atom and the other with a hydroxyl group. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic preparation of 3-(3-Fluorophenyl)phenol, focusing on robust and widely adopted laboratory methodologies. It is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices.
Synthetic Strategies: A Mechanistic Perspective
The core challenge in synthesizing 3-(3-Fluorophenyl)phenol lies in the formation of the carbon-carbon bond between the two aromatic rings. While several methods exist for forging such bonds, palladium-catalyzed cross-coupling reactions have become the gold standard due to their efficiency, reliability, and broad functional group tolerance.
Primary Recommendation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for this transformation. It involves the coupling of an organoboron species (typically a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[1] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups (including the acidic proton of a phenol), and the commercial availability of a vast library of starting materials.[2][3][4]
For the synthesis of 3-(3-Fluorophenyl)phenol, the key disconnection is between the two phenyl rings. This leads to a straightforward and highly effective strategy: coupling 3-fluorophenylboronic acid with 3-bromophenol.
Alternative Method: The Ullmann Condensation
Historically, the Ullmann reaction, which uses copper catalysis to couple aryl halides, was a primary method for forming biaryl linkages.[5] While effective, classic Ullmann conditions often require harsh reaction temperatures and stoichiometric amounts of copper. Modern variations have been developed using ligands that facilitate the reaction under milder conditions, making it a viable, though often less preferred, alternative to the Suzuki-Miyaura coupling for specific applications.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This section provides a detailed, field-proven protocol for the synthesis of 3-(3-Fluorophenyl)phenol. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Reaction Scheme
Caption: Synthesis of 3-(3-Fluorophenyl)phenol via Suzuki-Miyaura coupling of 3-bromophenol and 3-fluorophenylboronic acid.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Bromophenol | 591-20-8 | 173.01 | 10.0 | 1.73 g |
| 3-Fluorophenylboronic Acid | 13941-96-7 | 139.92 | 12.0 (1.2 eq) | 1.68 g |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.3 (3 mol%) | 347 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 25.0 (2.5 eq) | 3.46 g |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 40 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 10 mL |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
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Vessel Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.73 g, 10.0 mmol), 3-fluorophenylboronic acid (1.68 g, 12.0 mmol), potassium carbonate (3.46 g, 25.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
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Causality Check: An excess of the boronic acid (1.2 eq) is used to ensure complete consumption of the more valuable aryl bromide. Potassium carbonate is a crucial base required to facilitate the transmetalation step of the catalytic cycle by forming a more nucleophilic boronate species.[1] The palladium catalyst is the heart of the reaction, enabling the C-C bond formation.
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Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.
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Causality Check: A biphasic solvent system like dioxane/water is highly effective. Dioxane solubilizes the organic starting materials and intermediates, while water dissolves the inorganic base, allowing all components to interact at the interface.
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Inert Atmosphere: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 15 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
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Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring. Maintain the inert atmosphere throughout the reaction.
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Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting 3-bromophenol spot is consumed (typically 12-16 hours).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
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Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to elute the product.
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Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield 3-(3-Fluorophenyl)phenol as a white to off-white solid.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle is a well-established three-step process involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromophenol, forming a Pd(II) complex.
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Transmetalation: The organic group from the activated boronate species (formed by the reaction of 3-fluorophenylboronic acid with the base) is transferred to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Characterization of 3-(3-Fluorophenyl)phenol
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 80254-64-4 | [6] |
| Molecular Formula | C₁₂H₉FO | [6] |
| Molecular Weight | 188.20 g/mol | [6] |
| Appearance | White to off-white solid | - |
Expected Spectroscopic Data
While a published, fully assigned spectrum for this specific molecule was not found in the initial search, the expected data can be reliably predicted based on its structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | δ ~9.5-10.0 (s, 1H, -OH), δ ~6.8-7.5 (m, 8H, Ar-H). The aromatic region will show complex multiplets due to coupling between protons and with the fluorine atom. |
| ¹³C NMR | δ ~155-165 (Ar-C-O, Ar-C-F), δ ~105-145 (other Ar-C). Expect approximately 10-12 distinct aromatic carbon signals, with C-F coupling visible for carbons on the fluorophenyl ring. |
| ¹⁹F NMR | A single resonance is expected in the typical aryl fluoride region, likely between -110 and -115 ppm (relative to CFCl₃). |
| Mass Spec (EI) | M⁺ at m/z = 188.20. Key fragments would arise from loss of CO, CHO, and potentially HF. |
Safety and Handling
Researcher's Responsibility: Before beginning any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for every chemical used.
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Phenols: Phenolic compounds are toxic and corrosive.[7] They can be rapidly absorbed through the skin, causing severe chemical burns that may be initially painless due to local anesthetic effects.[7]
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Palladium Catalysts: Palladium compounds, especially fine powders, can be irritants and may be harmful if inhaled or ingested.
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Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen.
Required Personal Protective Equipment (PPE)
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Eye Protection: Chemical splash goggles and a face shield.
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Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
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Body Protection: A flame-resistant lab coat and closed-toe shoes.
All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors and dust. An emergency eyewash and safety shower must be readily accessible.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient, reliable, and versatile method for the synthesis of 3-(3-Fluorophenyl)phenol. By coupling readily available starting materials like 3-bromophenol and 3-fluorophenylboronic acid under palladium catalysis, this valuable biaryl scaffold can be constructed in good yield. The protocol described herein, grounded in established chemical principles, offers a robust starting point for researchers requiring this compound for further investigation in drug discovery and materials science.
References
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PubChem. (n.d.). 3-Fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
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Littke, A. F., & Fu, G. C. (n.d.). Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides. Organic Chemistry Portal. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Retrieved from [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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- 1. tcichemicals.com [tcichemicals.com]
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- 5. 3-(Trifluoromethoxy)phenol(827-99-6) 13C NMR spectrum [chemicalbook.com]
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- 7. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
